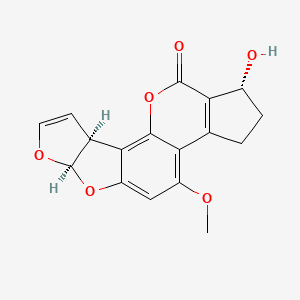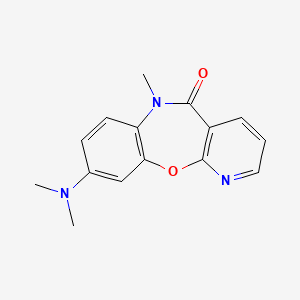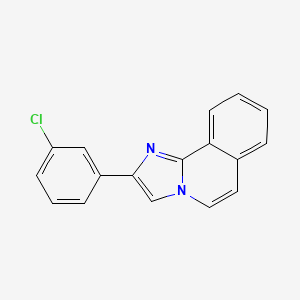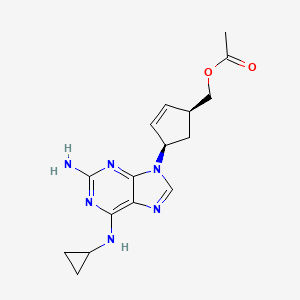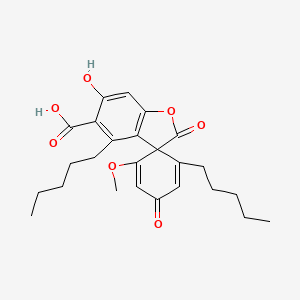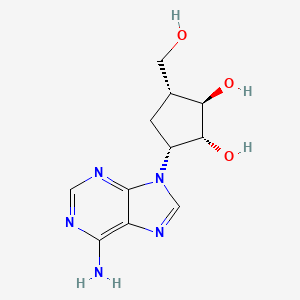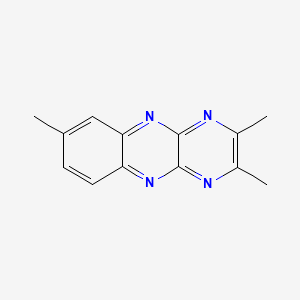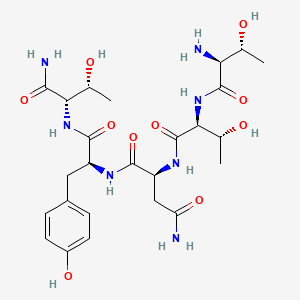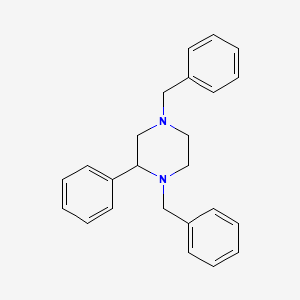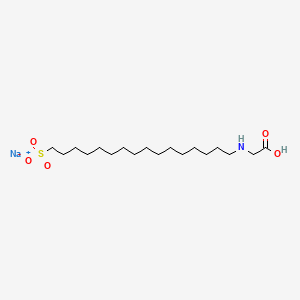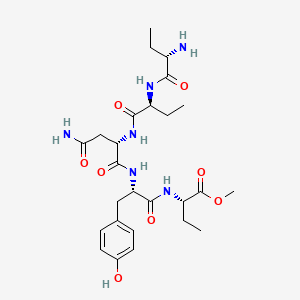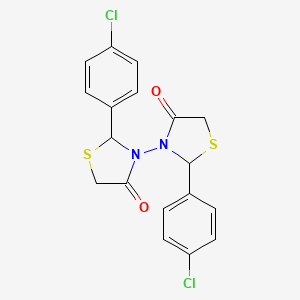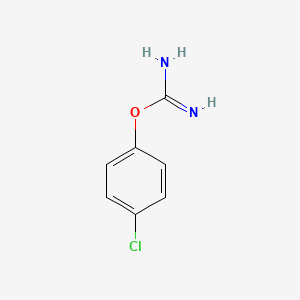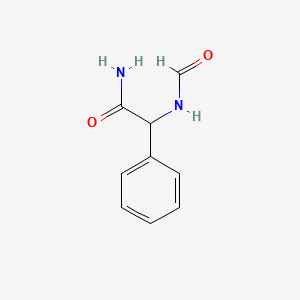
2-(Formylamino)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Formylamino)-2-phenylacetamide is an organic compound with the molecular formula C9H10N2O2 It is a derivative of acetamide, featuring a formylamino group and a phenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Formylamino)-2-phenylacetamide typically involves the reaction of benzylamine with formic acid. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through the formation of an amide bond. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCHO} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process may be conducted in a continuous flow reactor to optimize production rates.
Chemical Reactions Analysis
Types of Reactions
2-(Formylamino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(Carboxyamino)-2-phenylacetamide
Reduction: 2-(Hydroxylamino)-2-phenylacetamide
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
2-(Formylamino)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Formylamino)-2-phenylacetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The formylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Formylamino)-2-phenylacetamide can be compared with other similar compounds such as:
2-(Formylamino)-2-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(Formylamino)-2-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
2-(Formylamino)-2-propylacetamide: Similar structure but with a propyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for π-π interactions. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
27395-18-2 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-formamido-2-phenylacetamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(13)8(11-6-12)7-4-2-1-3-5-7/h1-6,8H,(H2,10,13)(H,11,12) |
InChI Key |
KQMSLMMLZJRHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


